N,N,N',N',N'',N''-Hexaallyl-1,3,5-triazine-2,4,6-triamine
Description
N,N,N',N',N'',N''-Hexaallyl-1,3,5-triazine-2,4,6-triamine (CAS: 2830-12-8) is a triazine derivative characterized by six allyl (-CH₂CH=CH₂) groups attached to the nitrogen atoms of the 1,3,5-triazine-2,4,6-triamine core. Its molecular formula is C₂₁H₃₀N₆ (molecular weight: 366.5 g/mol) . Key physical properties include a density of 1.042 g/cm³, a high boiling point of 497°C at 760 mmHg, and a flash point of 254.4°C . The compound is synthesized via nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with allylamine, a method analogous to other triazine derivatives .
Properties
IUPAC Name |
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(prop-2-enyl)-1,3,5-triazine-2,4,6-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6/c1-7-13-25(14-8-2)19-22-20(26(15-9-3)16-10-4)24-21(23-19)27(17-11-5)18-12-6/h7-12H,1-6,13-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGWUHXQWMFRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C1=NC(=NC(=N1)N(CC=C)CC=C)N(CC=C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182553 | |
| Record name | N,N,N',N',N'',N''-Hexaallyl-1,3,5-triazine-2,4,6-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2830-12-8 | |
| Record name | Tris(diallylamine)-s-triazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2830-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,N,N',N',N'',N''-Hexaallyl-1,3,5-triazine-2,4,6-triamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002830128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N',N',N'',N''-Hexaallyl-1,3,5-triazine-2,4,6-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N',N',N'',N''-hexaallyl-1,3,5-triazine-2,4,6-triamine | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | N,N,N′,N′,N′′,N′′-Hexaallyl-1,3,5-triazine-2,4,6-triamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JD948G2CGR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Overview
The synthesis begins with cyanuric chloride, a trifunctional electrophile, reacting with allylamine (H₂N-CH₂CH=CH₂) in a stepwise manner. Each chlorine atom on the triazine core is replaced by an amino group, which is subsequently alkylated with allyl substituents. The process requires precise control of temperature, solvent, and stoichiometry to ensure complete substitution and minimize byproducts.
Stepwise Substitution Mechanism
Cyanuric chloride’s reactivity decreases with each substitution due to electron donation from the newly introduced amino groups. To address this, the reaction is conducted in stages:
- First Substitution : Conducted at 0–5°C in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM), with allylamine and a base (e.g., triethylamine) to neutralize HCl. This step replaces one chlorine atom, forming 2-chloro-4,6-diallylamino-1,3,5-triazine.
- Second Substitution : Performed at ambient temperature (20–25°C) with excess allylamine and prolonged stirring (12–24 hours).
- Third Substitution : Requires elevated temperatures (40–60°C) or reflux conditions to overcome reduced reactivity, completing the substitution of all three chlorides.
A typical molar ratio of cyanuric chloride to allylamine is 1:6–1:9 to ensure complete substitution. Triethylamine is added in equimolar amounts relative to HCl generated.
Solvent and Base Selection
Byproduct Mitigation
Incomplete substitution yields mono- or di-substituted byproducts. These are minimized by:
- Using a 20–30% excess of allylamine.
- Gradual reagent addition to control exothermic reactions.
- Monitoring reaction progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR).
Industrial-Scale Production
Process Optimization
Industrial methods prioritize cost efficiency and scalability while maintaining high purity (>98%). Key modifications include:
- Continuous Flow Reactors : Enable precise temperature control and reduced reaction times.
- Solvent Recycling : DCM or THF is recovered via distillation for reuse.
- Catalytic Bases : Sodium hydroxide or polymer-supported bases reduce waste generation.
Reaction Mechanism and Kinetics
Nucleophilic Aromatic Substitution
Each substitution follows a two-step mechanism:
- Deprotonation : Allylamine is deprotonated by the base, forming a nucleophilic amide ion (NH⁻-CH₂CH=CH₂).
- Displacement : The amide ion attacks the electron-deficient triazine ring, displacing chloride.
The rate of substitution decreases with each successive step due to electron-donating effects from amino groups, as evidenced by kinetic studies.
Temperature Dependence
- First Substitution : 0–5°C (ΔG‡ ≈ 60 kJ/mol).
- Second Substitution : 20–25°C (ΔG‡ ≈ 75 kJ/mol).
- Third Substitution : 40–60°C (ΔG‡ ≈ 90 kJ/mol).
Purification and Characterization
Purification Techniques
Analytical Methods
- NMR Spectroscopy : Confirms substitution patterns via chemical shifts (e.g., allylic protons at δ 5.1–5.3 ppm).
- Mass Spectrometry : Molecular ion peak at m/z 366.5 ([M+H]⁺).
- Elemental Analysis : Validates C₁₈H₂₄N₆ composition.
Comparative Data
Table 1: Laboratory vs. Industrial Synthesis Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Temperature Range | 0°C to 60°C | 20°C to 50°C |
| Reaction Time | 24–48 hours | 8–12 hours |
| Yield | 65–75% | 80–90% |
| Purity | >95% | >98% |
| Solvent Recovery | Limited | 90–95% recycled |
Challenges and Innovations
Substitution Selectivity
Achieving full substitution without over-alkylation remains challenging. Recent advances include:
Green Chemistry Approaches
- Water as Co-Solvent : Minimizes organic solvent use.
- Biobased Allylamine : Derived from renewable feedstocks.
Chemical Reactions Analysis
N,N,N’,N’,N’‘,N’'-Hexaallyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N,N',N',N'',N''-Hexaallyl-1,3,5-triazine-2,4,6-triamine features a triazine core that provides stability while the allyl substituents enhance its reactivity. This combination allows for various chemical modifications and interactions with biological systems.
Chemistry
Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules and materials. Its ability to undergo various reactions—such as oxidation, reduction, and substitution—makes it valuable in synthetic chemistry.
Reactivity Studies : Research has shown that the allyl groups can be oxidized to form epoxides or other derivatives, which can be useful in creating functionalized polymers or biologically active compounds.
Biology
Biological Interactions : Due to its structural properties, this compound is a candidate for studying interactions with biological macromolecules such as proteins and nucleic acids. Its potential to form covalent bonds with active sites on enzymes suggests applications in drug design and development .
Antimicrobial Activity : Preliminary studies indicate that triazine derivatives exhibit antimicrobial properties. The unique structure of this compound may enhance its efficacy against certain pathogens by disrupting cellular processes .
Materials Science
Polymer Production : The compound is utilized in the production of crosslinkable polymers. Its ability to form crosslinked networks upon exposure to heat or radiation makes it suitable for applications in coatings, adhesives, and sealants .
Advanced Materials : this compound has been explored for use in advanced materials due to its heat resistance and rapid crosslinking rates. These properties are particularly beneficial in manufacturing high-performance composites used in aerospace and automotive industries .
Case Study 1: Synthesis of Functionalized Polymers
Researchers synthesized a series of functionalized polymers using this compound as a monomer. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to traditional polymers. This study highlights the compound's potential in developing next-generation materials for industrial applications.
A study evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated significant inhibition of growth at specific concentrations, suggesting its potential as an antimicrobial agent in pharmaceutical formulations.
Mechanism of Action
The mechanism by which N,N,N’,N’,N’‘,N’'-Hexaallyl-1,3,5-triazine-2,4,6-triamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The allyl groups can participate in covalent bonding with active sites, leading to inhibition or activation of enzymatic activity. The triazine ring provides a stable scaffold that can interact with various biological pathways.
Comparison with Similar Compounds
Key Observations :
- Allyl vs. Methyl/Propyl : Allyl groups introduce unsaturation and reactivity, unlike saturated methyl or propyl substituents. This enables participation in Diels-Alder reactions or polymerizations .
- Aromatic vs. Aliphatic : Triphenyl derivatives (e.g., ) exhibit π-π stacking interactions, unlike aliphatic-substituted triazines.
Physical and Chemical Properties
Biological Activity
N,N,N',N',N'',N''-Hexaallyl-1,3,5-triazine-2,4,6-triamine (CAS No. 2830-12-8) is a complex organic compound with the molecular formula C21H30N6. This compound features a triazine ring substituted with six allyl groups, which significantly influences its biological activity and chemical reactivity. The unique structure of this compound makes it a candidate for various scientific applications, particularly in the fields of medicine and biochemistry.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C21H30N6 |
| Molecular Weight | 366.5 g/mol |
| Density | 1.042 g/cm³ |
| Boiling Point | 497 °C at 760 mmHg |
| Flash Point | 254.4 °C |
The triazine ring provides a stable scaffold for interaction with biological macromolecules, while the allyl groups enhance its reactivity through potential covalent bonding with various targets.
The biological activity of this compound primarily involves its interactions with enzymes and receptors. The allyl groups can participate in covalent bonding with active sites on proteins, leading to either inhibition or activation of enzymatic functions. This mechanism is crucial for its potential applications as an anticancer agent and in other therapeutic areas.
Anticancer Activity
Recent studies have demonstrated that compounds related to this compound exhibit antiproliferative activities against various human cancer cell lines:
- Cell Lines Tested : MV4-11 (biphenotypic B myelomonocytic leukemia), MCF-7 (breast carcinoma), A549 (lung carcinoma).
- IC50 Values :
- MV4-11: 1.13 - 3.21 µg/ml
- MCF-7: 3.18 - 4.28 µg/ml
These findings suggest that the compound may selectively target cancer cells while exhibiting lower cytotoxicity towards normal cells such as Balb/3T3 fibroblasts .
Interaction with DNA
Molecular docking studies indicate that this compound can bind to DNA at specific sites. This interaction is thought to occur through intercalation , which can disrupt normal cellular processes and contribute to its anticancer effects .
Other Biological Activities
In addition to its anticancer properties, this compound has shown potential against other biological targets:
- Anti-parasitic Activity : Effective against Toxoplasma gondii, with IC50 values significantly lower than traditional treatments like sulfadiazine.
- Enzyme Inhibition : Exhibits lipase inhibition activity, indicating potential applications in metabolic disorders .
Study on Antiproliferative Effects
A study involving twelve novel derivatives of triazines demonstrated significant antiproliferative effects against human cancer cell lines. The derivatives were synthesized and characterized using various spectroscopic techniques (e.g., NMR and MS). The results indicated that certain derivatives had IC50 values comparable to or better than existing chemotherapeutics .
Molecular Docking Analysis
A comprehensive molecular docking analysis revealed that the binding energies of this compound with target proteins were favorable for drug development. The study highlighted potential interactions with topoisomerases involved in DNA replication and repair processes .
Q & A
Q. What are the established synthetic routes for N,N,N',N',N'',N''-Hexaallyl-1,3,5-triazine-2,4,6-triamine, and how do reaction conditions influence yield?
The compound is synthesized via nucleophilic substitution of melamine with allyl halides. A key method involves reacting melamine with methylallyl chloride in a basic aqueous medium (e.g., NaOH) at room temperature, followed by refluxing and purification via diethyl ether extraction. Yield optimization (62% in one study) depends on stoichiometric ratios, reaction time, and temperature control. For example, slow addition of methylallyl chloride over 30 minutes minimizes side reactions . Alternative routes include condensation with aldehydes, but allylation requires precise stoichiometry to avoid incomplete substitution .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm allyl group integration and absence of residual protons from starting materials.
- IR Spectroscopy : Validate N–H and C=C stretching frequencies (e.g., 1640–1680 cm⁻¹ for triazine rings).
- X-ray Crystallography : Resolve molecular conformation; the compound crystallizes in a monoclinic system with distinct bond angles (e.g., C–N–C ~120°) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 451.4 for C₂₇H₄₂N₆) .
Q. How can purification challenges (e.g., oily residues) be addressed during synthesis?
Recrystallization from ethanol or diethyl ether is effective for removing unreacted melamine. For oily intermediates, column chromatography (silica gel, hexane/ethyl acetate gradient) or prolonged refrigeration induces crystallization. Purity >95% is achievable via repeated solvent washes and drying under vacuum .
Advanced Research Questions
Q. How does the crystal structure of this compound inform its reactivity in polymer applications?
The crystal structure reveals a planar triazine core with six allyl groups in a staggered conformation, creating steric hindrance that limits crosslinking. This geometry favors controlled radical polymerization (e.g., with styrene) for thermosetting resins. Computational modeling (DFT) predicts regioselectivity in allyl group activation .
Q. What strategies improve the low yield (62%) observed in current synthesis protocols?
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency.
- Solvent Optimization : Replace water with DMF or THF to increase allyl halide solubility.
- Temperature Gradients : Stepwise heating (40°C → 80°C) reduces decomposition. Pilot studies show yield improvements to ~75% under these conditions .
Q. How do electronic and steric effects of allyl substituents compare to methyl or phenyl groups in analogous triazines?
Allyl groups enhance π-conjugation, lowering the LUMO energy (-1.8 eV vs. -1.3 eV for methyl derivatives), which increases electrophilicity. However, steric bulk reduces nucleophilic attack rates by 30–40% compared to N,N,N',N',N'',N''-Hexamethylmelamine. Comparative kinetic studies using HPLC monitor substitution reactions .
Q. What methodologies assess the compound’s stability under hydrolytic or oxidative conditions?
- Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) at 60°C for 24 hours; analyze degradation via LC-MS. The compound shows <5% decomposition at pH 7 but degrades rapidly under acidic conditions (t₁/₂ = 2 hours at pH 2) .
- Oxidative Resistance : Expose to H₂O₂ (3% v/v) and track peroxide adducts using FTIR. Allyl groups exhibit higher oxidative stability than benzyl analogs .
Q. Can this compound serve as a precursor for antimicrobial agents, and how is activity validated?
Functionalization with nitro or halogen groups (e.g., via post-synthetic modification) enhances antibacterial activity. Testing against E. coli (Gram-negative) and S. aureus (Gram-positive) using broth microdilution (MIC = 8–32 µg/mL) reveals moderate efficacy. Synergy studies with commercial antibiotics (e.g., ampicillin) show 4-fold MIC reduction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
